Tenofovir Isopropyl Carbamate, also known as M1TFV, is a lipophilic and hydrophobic prodrug of Tenofovir, an antiretroviral medication used to treat HIV and Hepatitis B. It is synthesized by replacing the alanyl isopropyl ester found in Tenofovir Alafenamide (TAF) with a docosyl phenyl alanyl ester. This modification aims to increase the compound's lipophilicity and potentially provide ultra-long-acting antiviral effects.
Tenofovir Isopropyl Carbamate is a synthetic compound that has gained significant attention in pharmaceutical research due to its role as a prodrug of Tenofovir, an antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) and hepatitis B. The molecular formula for Tenofovir Isopropyl Carbamate is , with a molecular weight of approximately . This compound is classified under the category of nucleotide reverse transcriptase inhibitors, which are crucial in antiviral therapy.
Tenofovir Isopropyl Carbamate is derived from the modification of Tenofovir, which itself is synthesized from various precursors including phosphonates and purine derivatives. The synthesis often involves complex organic reactions that modify the base structure of Tenofovir to enhance its pharmacokinetic properties and bioavailability .
This compound falls under the classification of antiviral agents, specifically targeting retroviral infections. It is categorized as a prodrug, meaning it requires metabolic conversion to become pharmacologically active. Its primary function is to inhibit viral replication by targeting the reverse transcriptase enzyme, critical for the lifecycle of retroviruses like HIV .
The synthesis of Tenofovir Isopropyl Carbamate typically involves several key steps:
The reaction conditions typically involve heating the mixture at controlled temperatures and monitoring progress through thin-layer chromatography. The yield can vary depending on the specific conditions employed during synthesis, often requiring optimization for maximum efficiency .
The molecular structure of Tenofovir Isopropyl Carbamate features a complex arrangement that includes a phosphonate group, which is essential for its biological activity. The structure can be represented as follows:
Key structural data include:
This arrangement allows for effective interaction with viral enzymes, facilitating its role as an antiviral agent.
Tenofovir Isopropyl Carbamate can participate in various chemical reactions:
The specific outcomes of these reactions depend heavily on the reagents and conditions employed.
The mechanism by which Tenofovir Isopropyl Carbamate exerts its antiviral effects involves several critical steps:
Research has shown that this mechanism significantly decreases viral loads in patients undergoing treatment for HIV and hepatitis B.
Relevant analytical data include infrared spectroscopy peaks indicating functional groups present within the molecule, confirming its structural integrity .
Tenofovir Isopropyl Carbamate has several scientific applications:
Tenofovir Isopropyl Carbamate (CAS 1391053-20-5) is a nucleotide analog prodrug with the molecular formula C13H20N5O6P and a molecular weight of 373.3 g/mol [1] [10]. Its structure features:
The compound exists as a white to off-white solid, hygroscopic, and requires storage at -20°C under inert atmosphere [5] [10]. Its structural motifs facilitate membrane permeability and targeted delivery to lymphocytes.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C13H20N5O6P |
Molecular Weight | 373.3 g/mol |
SMILES | CC(C)OC(=O)Nc1ncnc2c1ncn2CC@@HOCP(=O)(O)O |
InChI Key | CEFDJALYGKEXAQ-CYBMUJFWSA-N |
Melting Point | >113°C (decomposition) |
Storage Conditions | -20°C, inert atmosphere |
The systematic IUPAC name is:(2R)-1-[6-(Isopropoxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid [3] [7].
Stereochemical configuration:
Common synonyms include:
Table 2: Nomenclature and Synonyms
Nomenclature System | Name |
---|---|
IUPAC | [(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |
CAS Name | Tenofovir Isopropyl Carbamate |
Common Synonyms | Tenofovir Impurity E; Tenofovir Disoproxil Impurity E; Mono-POC Tenofovir 6-Isopropyl Carbamate |
Stereochemical Descriptor | (R)-configuration at C2' of propyl chain |
Compared to clinically used prodrugs:
Metabolic pathways differ significantly:
Table 3: Structural Comparison with Approved Tenofovir Prodrugs
Property | Tenofovir Isopropyl Carbamate | TDF | TAF |
---|---|---|---|
Molecular Weight | 373.3 g/mol | 635.52 g/mol | 534.5 g/mol |
Prodrug Groups | N6-isopropyl carbamate | Bis-POC phosphonate ester | Phenol phosphonoamidate |
Phosphonate Modification | Free acid | Fully masked | Partially masked |
Key Activation Enzymes | Carboxylesterases | Non-specific esterases | Cathepsin A |
Bioavailability | Not reported | ~25% | ~92% |
Plasma Stability | Moderate (alkaline-sensitive) | Low (t1/2 <1 min) | High (t1/2 >90 min) |
2D-NMR Characterization (isolated analog data):
Mass Spectrometry:
Alkaline degradation studies reveal:
Table 4: Key NMR and MS Assignments
Nucleus/Technique | Chemical Shift (δ)/m/z | Assignment |
---|---|---|
1H NMR | 8.35 ppm | H-8 of purine ring |
4.95 ppm | -OCH(CH3)2 methine proton | |
3.50 ppm (d) | -OCH2P- (d3JHP = 8 Hz) | |
13C NMR | 156.5 ppm | Carbamate C=O |
66.5 ppm (d) | -OCH2P- (d1JCP = 150 Hz) | |
31P NMR | 18.5 ppm | Phosphonate group |
HRMS (ESI-) | 372.0962 | [M-H]- molecular ion |
MS/MS Fragment | 270.08 | Adenine-phosphonate moiety |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2